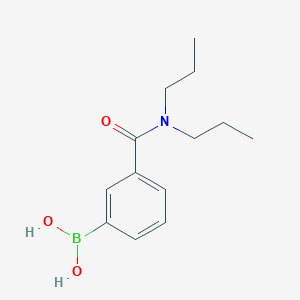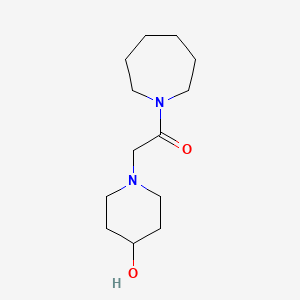
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, or 1-Azepan-2-yl-4-hydroxypiperidine (1-A2HP), is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the piperidine class of compounds, and is used as an intermediate in the synthesis of a variety of different compounds. 1-A2HP has been studied for its potential as a drug target, its biochemical and physiological effects, and its use in lab experiments.
Scientific Research Applications
Protein Kinase B Inhibition
Azepane derivatives, including those structurally related to "1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one", have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). Studies have led to the development of plasma-stable compounds with significant inhibitory activity, contributing to the potential therapeutic targeting of PKB-alpha in diseases (Breitenlechner et al., 2004).
Magnetic Properties in Manganese(III) Chains
Research on azide-bridged manganese(III) chain compounds, incorporating azepane-based ligands, has elucidated their magnetic properties. These studies provide insights into the magnetostructural relationships within these compounds, offering potential applications in materials science and magnetic data storage (Song et al., 2014).
Antimicrobial Activity
Novel imidazo[1,2-a]azepin-1-ium bromides with a biphenyl moiety, related to the core structure of interest, have demonstrated promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research highlights the potential of azepane derivatives in developing new antimicrobial agents (Demchenko et al., 2020).
Chemical Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural characterization of compounds containing the azepane ring. For instance, the crystal structure analysis of azepan-2-one derivatives provides valuable information on molecular conformations and supramolecular interactions, which is crucial for designing compounds with desired physical and chemical properties (Pradeep et al., 2014).
Conversion into δ-Lactams and γ-Lactones
Aziridine derivatives have been transformed into δ-lactams and γ-lactones, showcasing the versatility of azepane-related structures in synthetic organic chemistry. These transformations open pathways to various biologically active compounds and pharmaceutical intermediates (Vervisch et al., 2012).
properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-12-5-9-14(10-6-12)11-13(17)15-7-3-1-2-4-8-15/h12,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUAPKNSSUNURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)

![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

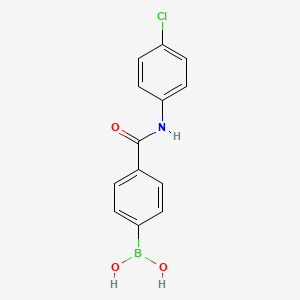

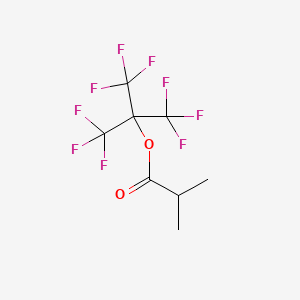
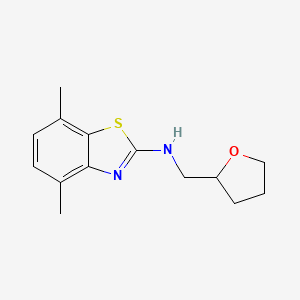
amine](/img/structure/B1486646.png)
